molecular formula C16H19NO6 B13170539 1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid

1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid

Cat. No.: B13170539
M. Wt: 321.32 g/mol
InChI Key: HYPYJCSOQSGKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid is a synthetic organic compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is characterized by a piperidine ring substituted with benzyloxycarbonyl and carboxymethyl groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride, sodium borohydride (NaBH4).

    Nucleophiles: Amines, alcohols, thiols.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and analgesic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The carboxymethyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its dual functional groups, which provide a broader range of reactivity and applications in synthetic chemistry.

Properties

Molecular Formula

C16H19NO6

Molecular Weight

321.32 g/mol

IUPAC Name

4-(carboxymethyl)-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid

InChI

InChI=1S/C16H19NO6/c18-14(19)9-12-6-7-17(13(8-12)15(20)21)16(22)23-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,18,19)(H,20,21)

InChI Key

HYPYJCSOQSGKSU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CC1CC(=O)O)C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.